Cas no 2228651-88-3 (3-(5-nitropyridin-2-yl)propan-1-ol)

3-(5-Nitropyridin-2-yl)propan-1-ol is a nitropyridine derivative with a propanol side chain, offering versatility as an intermediate in organic synthesis and pharmaceutical applications. Its structure combines a nitro-substituted pyridine ring with a hydroxyl-terminated alkyl chain, enabling functionalization for further chemical modifications. The nitro group enhances reactivity in reduction and substitution reactions, while the hydroxyl group provides a handle for esterification or etherification. This compound is particularly useful in the development of bioactive molecules, agrochemicals, and specialty chemicals. Its well-defined molecular structure ensures consistent performance in synthetic pathways, making it a valuable building block for researchers in medicinal and industrial chemistry.
3-(5-nitropyridin-2-yl)propan-1-ol structure
2228651-88-3 structure
Product Name:3-(5-nitropyridin-2-yl)propan-1-ol
CAS No:2228651-88-3
MF:C8H10N2O3
MW:182.176601886749
CID:5807762
PubChem ID:165693981
Update Time:2025-10-28

3-(5-nitropyridin-2-yl)propan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Pyridinepropanol, 5-nitro-
    • 3-(5-nitropyridin-2-yl)propan-1-ol
    • EN300-1783727
    • 2228651-88-3
    • Inchi: 1S/C8H10N2O3/c11-5-1-2-7-3-4-8(6-9-7)10(12)13/h3-4,6,11H,1-2,5H2
    • InChI Key: ZOQBRYABVCRJDP-UHFFFAOYSA-N
    • SMILES: C1(CCCO)=NC=C([N+]([O-])=O)C=C1

Computed Properties

  • Exact Mass: 182.06914219g/mol
  • Monoisotopic Mass: 182.06914219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 78.9Ų

Experimental Properties

  • Density: 1.289±0.06 g/cm3(Predicted)
  • Boiling Point: 347.3±27.0 °C(Predicted)
  • pka: 14.84±0.10(Predicted)

3-(5-nitropyridin-2-yl)propan-1-ol Pricemore >>

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Additional information on 3-(5-nitropyridin-2-yl)propan-1-ol

Research Brief on 3-(5-nitropyridin-2-yl)propan-1-ol (CAS: 2228651-88-3): Recent Advances and Applications

3-(5-nitropyridin-2-yl)propan-1-ol (CAS: 2228651-88-3) is a nitropyridine derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug discovery and development. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory diseases. This research brief aims to summarize the latest findings regarding this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The synthesis of 3-(5-nitropyridin-2-yl)propan-1-ol has been optimized in recent studies to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry reported a novel catalytic method for its preparation, utilizing palladium-catalyzed cross-coupling reactions. This approach not only enhances the efficiency of the synthesis but also reduces the environmental impact by minimizing hazardous byproducts. The compound's structural features, including the nitro group and the hydroxyl moiety, make it a versatile building block for further chemical modifications.

Pharmacological investigations have revealed that 3-(5-nitropyridin-2-yl)propan-1-ol exhibits moderate inhibitory activity against certain enzymes involved in inflammatory pathways. For instance, a study published in Bioorganic & Medicinal Chemistry Letters demonstrated its ability to inhibit cyclooxygenase-2 (COX-2) with an IC50 value of 12.5 µM. While this activity is not as potent as existing COX-2 inhibitors, the compound's unique structure provides a foundation for the development of more selective and efficacious derivatives. Researchers are particularly interested in its potential to cross the blood-brain barrier, which could make it a candidate for treating neuroinflammatory conditions.

In addition to its anti-inflammatory properties, 3-(5-nitropyridin-2-yl)propan-1-ol has shown promise as a precursor for the synthesis of kinase inhibitors. A recent study highlighted its use in the development of small-molecule inhibitors targeting the JAK-STAT signaling pathway, which is implicated in various autoimmune diseases. The nitropyridine core of the compound facilitates interactions with the ATP-binding site of kinases, making it a valuable scaffold for drug design. Computational modeling and molecular docking studies have further supported these findings, identifying key binding interactions that could be optimized for enhanced potency.

Despite these advancements, challenges remain in the clinical translation of 3-(5-nitropyridin-2-yl)propan-1-ol and its derivatives. Issues such as metabolic stability, toxicity, and bioavailability need to be addressed through further preclinical studies. However, the compound's versatility and the growing body of research supporting its applications suggest that it holds significant potential for future drug development efforts. Ongoing studies are expected to explore its utility in other therapeutic areas, including oncology and infectious diseases.

In conclusion, 3-(5-nitropyridin-2-yl)propan-1-ol (CAS: 2228651-88-3) represents a promising chemical entity in the field of medicinal chemistry. Its synthesis has been refined, and its pharmacological properties are being increasingly understood. While further research is needed to overcome existing limitations, the compound's potential as a building block for bioactive molecules and its applications in targeting inflammatory and neurological pathways make it a subject of continued interest. Researchers and industry professionals are encouraged to monitor upcoming studies for new insights and opportunities related to this compound.

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